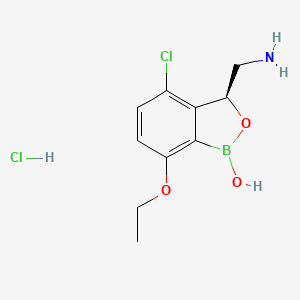
LeuRS-IN-1 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LeuRS-IN-1 hydrochloride is a potent and orally active inhibitor of Mycobacterium tuberculosis leucyl-tRNA synthetase. It exhibits significant inhibitory activity with IC50 and Kd values of 0.06 μM and 0.075 μM, respectively . Additionally, it inhibits human cytoplasmic leucyl-tRNA synthetase with an IC50 of 38.8 μM and HepG2 protein synthesis with an EC50 of 19.6 μM .
Preparation Methods
The synthesis of LeuRS-IN-1 hydrochloride involves several steps. One common method includes the preparation of the compound in a solution of dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol 300 (PEG300) and Tween 80. The mixture is then clarified and further diluted with deionized water . Industrial production methods typically involve large-scale synthesis using similar reagents and conditions, ensuring high purity and yield.
Chemical Reactions Analysis
LeuRS-IN-1 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like ammonia or amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds.
Scientific Research Applications
LeuRS-IN-1 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving leucyl-tRNA synthetase inhibitors.
Biology: The compound is employed in research on protein synthesis and its inhibition in various cell lines.
Industry: It is used in the development of new antibacterial agents and in the study of enzyme inhibition mechanisms.
Mechanism of Action
LeuRS-IN-1 hydrochloride exerts its effects by inhibiting the leucyl-tRNA synthetase enzyme. This inhibition prevents the aminoacylation of tRNA, thereby disrupting protein synthesis in Mycobacterium tuberculosis . The compound targets the active site of the enzyme, binding with high affinity and specificity, which leads to the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
LeuRS-IN-1 hydrochloride is unique in its high potency and selectivity for Mycobacterium tuberculosis leucyl-tRNA synthetase. Similar compounds include:
5-phenylamino-2H-[1,2,4]triazin-3-one derivatives: These compounds also inhibit leucyl-tRNA synthetase but with lower potency compared to this compound.
This compound stands out due to its significant inhibitory activity and its potential for therapeutic applications against drug-resistant tuberculosis strains.
Properties
Molecular Formula |
C10H14BCl2NO3 |
|---|---|
Molecular Weight |
277.94 g/mol |
IUPAC Name |
[(3S)-4-chloro-7-ethoxy-1-hydroxy-3H-2,1-benzoxaborol-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H13BClNO3.ClH/c1-2-15-7-4-3-6(12)9-8(5-13)16-11(14)10(7)9;/h3-4,8,14H,2,5,13H2,1H3;1H/t8-;/m1./s1 |
InChI Key |
RNWXGTCHQYEZGU-DDWIOCJRSA-N |
Isomeric SMILES |
B1(C2=C(C=CC(=C2[C@H](O1)CN)Cl)OCC)O.Cl |
Canonical SMILES |
B1(C2=C(C=CC(=C2C(O1)CN)Cl)OCC)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


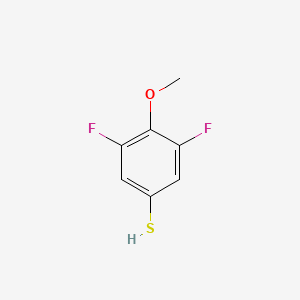
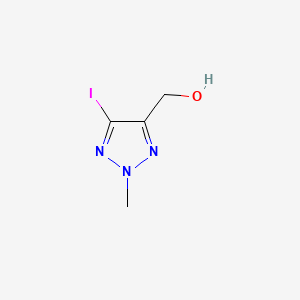
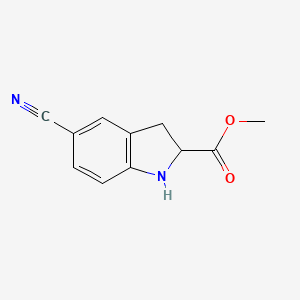
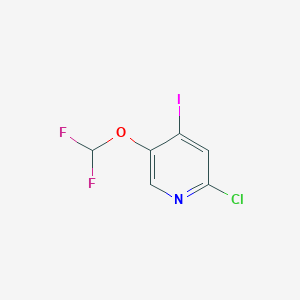
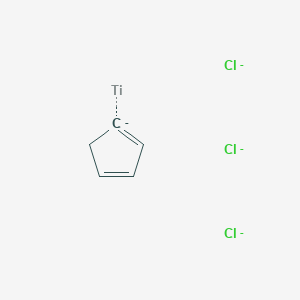


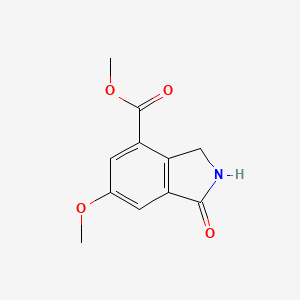
![4-(Benzyloxy)-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13914738.png)
![Methyl 5-[(benzylamino)methyl]furan-2-carboxylate](/img/structure/B13914746.png)
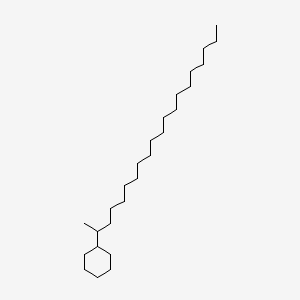
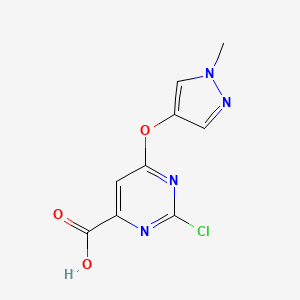

![(S)-6-Methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizine-4,8-diamine](/img/structure/B13914766.png)
